5-Fluorobenzo[d]thiazol-2(3H)-one
Overview
Description
5-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 .
Synthesis Analysis
While specific synthesis methods for 5-Fluorobenzo[d]thiazol-2(3H)-one were not found in the search results, there are studies on the synthesis of related benzo[d]thiazol derivatives . These methods could potentially be adapted for the synthesis of 5-Fluorobenzo[d]thiazol-2(3H)-one.Molecular Structure Analysis
The molecular structure of 5-Fluorobenzo[d]thiazol-2(3H)-one consists of a benzothiazol ring with a fluorine atom attached . Further analysis such as NMR spectroscopy would provide more detailed information about its structure .Chemical Reactions Analysis
There are studies on the chemical reactions of benzo[d]thiazol derivatives, which could provide insights into the potential reactions of 5-Fluorobenzo[d]thiazol-2(3H)-one .Physical And Chemical Properties Analysis
5-Fluorobenzo[d]thiazol-2(3H)-one is a solid compound . It has a density of 1.474±0.06 g/cm3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Chemical Calculation
5-Fluorobenzo[d]thiazole-2(3H)-thione (FBTT) and its derivatives have been studied using FT-Raman spectroscopy and density functional theory (DFT) calculations. These studies are crucial for understanding the molecular properties and activity relationships of FBTT. The binding energies with metals, particularly gold, have been evaluated, revealing insights into the stability and conformation of FBTT in various forms (Sun et al., 2008).
Photophysical and Fluorescence Studies
Research has focused on the photophysical properties of compounds related to 5-Fluorobenzo[d]thiazol-2(3H)-one. These studies include the absorption, emission, and fluorescence behavior in various solvents, offering valuable information for applications such as fluorescent chemosensors and charge transfer phenomena (Budziak et al., 2019).
Antimicrobial and Antifungal Activity
Several derivatives of 5-Fluorobenzo[d]thiazol-2(3H)-one have been synthesized and tested for their antimicrobial and antifungal activities. These studies are significant for developing new pharmaceuticals with potential applications in treating various microbial infections (Anuse et al., 2019).
Electrochemical and Optical Properties
Research into the electrochemical and optical properties of fluorinated systems involving 5-Fluorobenzo[d]thiazol-2(3H)-one derivatives has been conducted. These studies provide insights into the potential use of these compounds in electronic and photonic devices (Çakal et al., 2021).
Antitumor Activity
Some fluorinated 2-(4-aminophenyl)benzothiazoles, related to 5-Fluorobenzo[d]thiazol-2(3H)-one, have shown significant antitumor activity in vitro. This research is crucial for the development of new anticancer drugs (Hutchinson et al., 2001).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZUZJTXCUZSPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717259 | |
Record name | 5-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo[d]thiazol-2(3H)-one | |
CAS RN |
1065678-31-0 | |
Record name | 5-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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